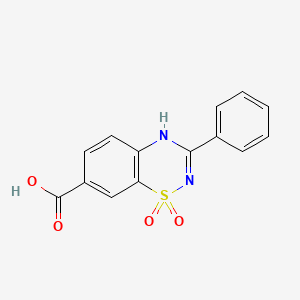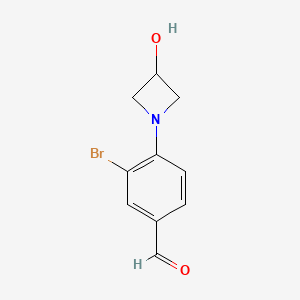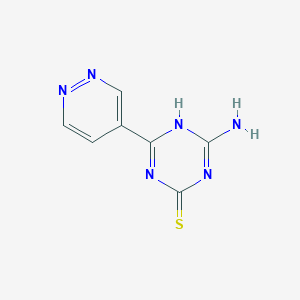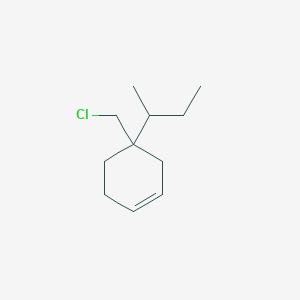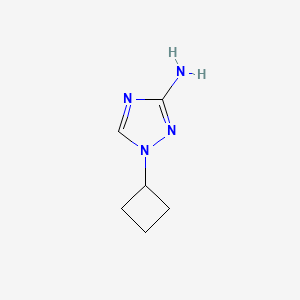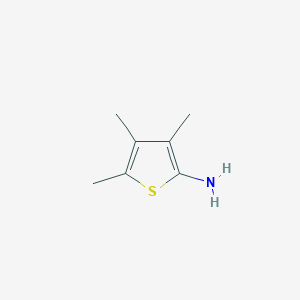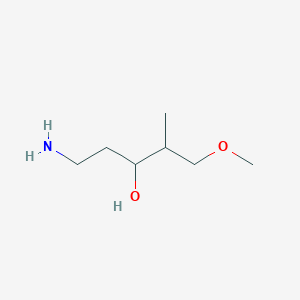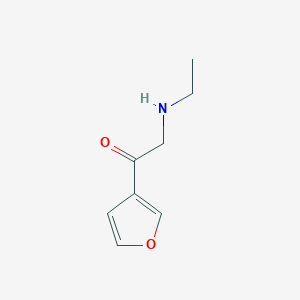
1-Fluoro-4-methyl-2-(propan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methyl-2-(propan-2-yl)benzene: is an organic compound with the molecular formula C10H13F It is a derivative of benzene, where a fluorine atom is substituted at the first position, a methyl group at the fourth position, and an isopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(propan-2-yl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with fluorine, methyl, and isopropyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: The industrial production of this compound involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-methyl-2-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products .
Comparison with Similar Compounds
1-Fluoro-4-methylbenzene: Similar structure but lacks the isopropyl group.
1-Fluoro-2-methylbenzene: Similar structure but lacks the isopropyl group and has a different substitution pattern.
1-Methyl-4-(propan-2-yl)benzene: Similar structure but lacks the fluorine atom.
Uniqueness: 1-Fluoro-4-methyl-2-(propan-2-yl)benzene is unique due to the presence of both fluorine and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H13F |
|---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-fluoro-4-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,1-3H3 |
InChI Key |
HVHNGBFVTVHMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


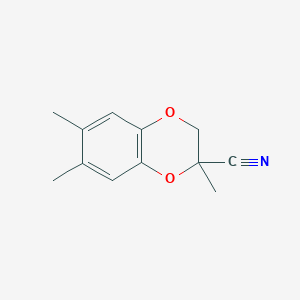
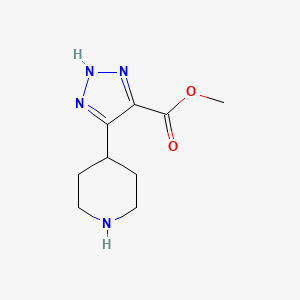
![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
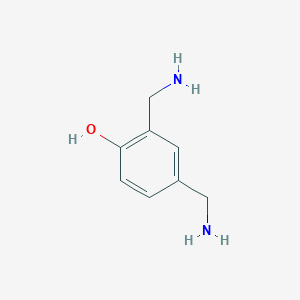
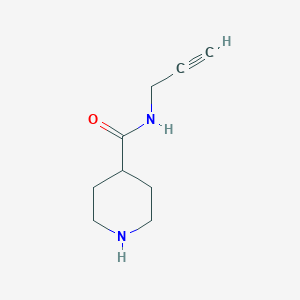
![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
